molecular formula C5H11Cl2N3 B2479934 1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 2173991-88-1

1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B2479934
CAS No.: 2173991-88-1
M. Wt: 184.06
InChI Key: YNTYLNZYNAMBNJ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a pyrazole-based compound featuring a methyl substituent at the 4-position of the pyrazole ring and an amine group attached via a methylene bridge. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

(4-methyl-1H-pyrazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-3-7-8-5(4)2-6;;/h3H,2,6H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQGJQOQPWCWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173991-88-1
Record name (4-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and substituent effects of related compounds:

Compound Name Molecular Formula Molecular Weight Substituent(s) on Pyrazole Key Features/Applications References
1-(4-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride C₆H₁₂Cl₂N₃ 209.09 (calculated) 4-methyl Hypothesized use in kinase inhibitors
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride C₅H₁₀Cl₂IN₃ 309.96 4-iodo, 1-methyl High molecular weight; potential radiopharmaceutical applications
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride C₁₀H₁₁Cl₂N₃ 244.12 3-chlorophenyl at 1-position Enhanced lipophilicity; CNS drug candidate
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₆H₁₄Cl₂N₃ 212.10 3-methyl, methylamine Versatile building block for drug synthesis
1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride C₉H₁₁ClN₄ 210.67 Pyridine-pyrazole hybrid Dual heterocyclic system; ligand in catalysis

Key Observations :

  • Substituent Effects : The 4-methyl group in the target compound likely improves metabolic stability compared to bulkier substituents (e.g., 4-iodo in ). Chlorophenyl derivatives (e.g., ) exhibit increased lipophilicity, enhancing blood-brain barrier penetration.
  • Molecular Weight : Iodine-substituted analogs (e.g., ) have significantly higher molecular weights, which may limit bioavailability.
  • Hybrid Systems : Pyridine-pyrazole hybrids (e.g., ) offer dual binding sites for targeted interactions in drug design.

Biological Activity

1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C5_5H9_9N3_3·2HCl. The compound features a pyrazole ring, which is known for its diverse biological properties. The presence of the methyl group at the 4-position of the pyrazole ring contributes to its unique chemical reactivity and biological activity.

Structural Information

PropertyValue
Molecular FormulaC5_5H9_9N3_3·2HCl
SMILESCC1=C(NN=C1)CN
InChIInChI=1S/C5H9N3/c1-4-3-7-8/h3H,2,6H2,1H3,(H,7,8)
Predicted Collision Cross Section (CCS)120.8 Ų (for [M+H]+)

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, which may enhance its binding affinity to these targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Specifically, it has been explored as an antibiotic adjuvant , enhancing the efficacy of traditional antibiotics against resistant bacterial strains such as Acinetobacter baumannii. This suggests a promising role in addressing antibiotic resistance by potentially restoring the effectiveness of existing antibiotics.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that compounds with similar pyrazole structures can inhibit cellular proliferation in various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Synergistic Effects with Antibiotics : A study demonstrated that when combined with standard antibiotics, this compound significantly improved bacterial susceptibility in resistant strains.
  • Inhibition of Tumor Cell Growth : In vitro experiments revealed that this compound inhibited the growth of HeLa and HCT116 cancer cell lines, showing promise as a potential therapeutic agent .

Applications in Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its ability to modulate key biological pathways positions it as a candidate for further research into novel treatment options for infections and cancer.

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